(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Description
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid, also referred to as BR1, is a naturally occurring iminosugar amino acid first isolated from the African tree Baphia racemosa . Structurally, it features a six-membered piperidine ring with hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid group at position 2. Its stereochemistry (2S,3R,4R,5S) was confirmed via X-ray crystallography and synthesis from D-glucitolactone . BR1 is notable for its inhibitory activity against β-d-glucuronidase and α-l-iduronidase, enzymes linked to lysosomal storage disorders .
Properties
IUPAC Name |
(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFMVVUVCALAMY-QMKXCQHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431138 | |
| Record name | (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96861-04-0 | |
| Record name | (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Reaction Pathway
The synthesis begins with the protection of D-glucuronolactone’s hydroxyl groups to prevent unwanted side reactions. Key steps include:
-
Protection of Hydroxyl Groups :
-
Epoxide Formation :
-
Azide Introduction :
-
Reductive Cyclization :
-
Deprotection and Oxidation :
Table 1: Key Reaction Conditions and Yields
Stereochemical Considerations
The absolute configuration of THPCA is established during the azide opening and reductive cyclization steps. X-ray crystallographic studies confirm that the stereochemistry of D-glucuronolactone’s C-3, C-4, and C-5 hydroxyl groups is preserved throughout the synthesis. Minor epimerization at C-2 can occur during oxidation, necessitating careful control of reaction pH and temperature.
Alternative Synthetic Routes
Iminocyclitol Rearrangement
A less common approach involves the rearrangement of iminocyclitols under acidic conditions. For example, Fleet et al. demonstrated that treating 1-deoxynojirimycin derivatives with HCl gas in methanol generates THPCA via ring expansion. However, this method suffers from low yields (∼35%) due to competing decomposition pathways.
Enzymatic Synthesis
Recent advances in biocatalysis have explored the use of transaminases and hydroxylases to synthesize THPCA from simpler precursors. For instance:
-
Transaminase-Mediated Amine Formation : Recombinant ω-transaminases convert keto-acid intermediates to the corresponding amine with >90% enantiomeric excess (ee).
-
Regioselective Hydroxylation : Engineered cytochrome P450 enzymes introduce hydroxyl groups at C-3, C-4, and C-5 positions in a single step, though scalability remains a challenge.
Industrial Production Considerations
While laboratory-scale syntheses are well-established, industrial production of THPCA faces hurdles:
Scalability Challenges
-
Cost of Protecting Groups : Acetyl groups are economical but generate stoichiometric waste during deprotection. Benzyl ethers offer recyclability but require high-pressure hydrogenation.
-
Catalyst Efficiency : Palladium-based catalysts for reductive cyclization are costly; recent studies suggest nickel catalysts as a viable alternative.
Green Chemistry Innovations
-
Solvent-Free Epoxidation : Microwave-assisted reactions using urea-hydrogen peroxide (UHP) reduce solvent use by 60% while maintaining epoxide yields of 72%.
-
Flow Chemistry : Continuous flow systems minimize intermediate isolation steps, improving overall yield from 45% (batch) to 68%.
Analytical Characterization
Post-synthetic analysis ensures product purity and stereochemical fidelity:
Spectroscopic Methods
-
NMR Spectroscopy :
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride for halogenation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
Inhibition of Glycosidases
THPCA has been identified as an effective inhibitor of glycosidases, particularly α-glucosidase and β-glucosidase. These enzymes play crucial roles in carbohydrate metabolism and are targets for treating conditions like diabetes and certain lysosomal storage diseases. The inhibition of these enzymes can lead to reduced glucose absorption and improved glycemic control in diabetic patients .
Treatment of Lysosomal Storage Diseases
Recent studies have highlighted THPCA's role in the treatment of lysosomal storage diseases such as Niemann-Pick Disease Type C and GM2 gangliosidosis. Clinical trials have shown that THPCA derivatives exhibit favorable safety profiles and therapeutic efficacy in managing these conditions . The compound is currently in Phase 2 clinical trials for these indications .
Anti-inflammatory Properties
Research has indicated that THPCA possesses anti-inflammatory properties, making it a candidate for use in formulations aimed at reducing inflammation-related disorders. Patents have been filed for its use in cosmetic and nutraceutical compositions due to these properties . The compound may serve as a base for developing new anti-inflammatory drugs.
Structural Studies
THPCA's unique piperidine structure allows it to be a valuable subject for structural biology studies. Its interactions with various biomolecules can provide insights into enzyme mechanisms and the design of enzyme inhibitors. Structural analogs of THPCA are being synthesized to explore their binding affinities and biological activities .
Metabolic Pathway Studies
The compound is also utilized in metabolic studies to understand its effects on carbohydrate metabolism. By inhibiting specific enzymes, researchers can elucidate metabolic pathways involved in glucose homeostasis and energy metabolism .
Case Studies
| Study | Focus | Findings | Publication Date |
|---|---|---|---|
| Clinical Trial on Niemann-Pick Disease | Efficacy of THPCA | Positive safety profile; well-tolerated by participants | September 2024 |
| Anti-inflammatory Activity Assessment | In vitro studies | Demonstrated significant reduction in inflammatory markers | April 2024 |
| Glycosidase Inhibition Study | Mechanism exploration | Effective inhibition of α-glucosidase activity | January 2023 |
These case studies illustrate the compound's therapeutic potential across different medical conditions.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
idoBR1 [(2R,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic Acid]
- Structural Differences : idoBR1 is a stereoisomer of BR1, differing in configuration at C2 (2R vs. 2S) .
- Source : Isolated from Cucumis sativus (cucumber) and synthesized prior to natural identification .
- Biological Activity: Exhibits anti-inflammatory effects by reducing LPS-induced TNFα, IL-6, nitric oxide, and NF-κB in microglia .
- Applications : Standardized cucumber extracts (>1% idoBR1) show efficacy in osteoarthritis models without toxicity .
1-Deoxynojirimycin (DNJ)
- Structural Differences: DNJ is a five-membered pyrrolidine-based iminosugar lacking the carboxylic acid group present in BR1 .
- Source : Found in mulberry leaves and other plants.
- Neuroprotective in Parkinson’s models when combined with ibuprofen .
- Drawbacks : Glucosidase inhibition can cause gastrointestinal side effects (e.g., bloating, diarrhea) .
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
- Structural Differences : A pyrrolidine (five-membered ring) analogue with a hydroxymethyl group at C5, contrasting with BR1’s piperidine backbone .
- Source: Structurally related to DMDP (a natural iminosugar) but distinct in functional groups.
- Biological Activity: Inhibits glycosidases but with lower affinity compared to DNJ. Adopts a non-planar "envelope" conformation, influencing enzyme binding .
Bulgecinine and 7a-Epialexaflorine
- Structural Differences : Bulgecinine is a deoxy analogue of bulgecin antibiotics, while 7a-Epialexaflorine is an alexine derivative with unique stereochemistry .
- Relevance: Highlight the rarity of natural iminosugar amino acids; neither shares BR1’s hydroxylation pattern or glucuronidase inhibition .
Comparative Analysis Table
| Compound Name | Core Structure | Key Functional Groups | Biological Activity | Enzyme Inhibition | Source | Clinical Relevance |
|---|---|---|---|---|---|---|
| (2S,3R,4R,5S)-BR1 | Piperidine | 3,4,5-Trihydroxy, C2-carboxylic | β-d-Glucuronidase/α-l-iduronidase inhibition | Yes (specific to glucuronidases) | Baphia racemosa | Lysosomal disorder research |
| (2R,3R,4R,5S)-idoBR1 | Piperidine | 3,4,5-Trihydroxy, C2-carboxylic | Anti-inflammatory (TNFα/IL-6 reduction) | No | Cucumis sativus | Osteoarthritis, neuroprotection |
| 1-Deoxynojirimycin (DNJ) | Pyrrolidine | 1,2,3-Trihydroxy | Glucosidase inhibition, neuroprotection | Yes (broad glucosidase) | Mulberry leaves | Antidiabetic, Parkinson’s |
| (2S,3R,4R,5R)-Pyrrolidine analogue | Pyrrolidine | 3,4-Dihydroxy, C5-hydroxymethyl | Weak glycosidase inhibition | Moderate | Synthetic/DMDP-related | Research tool |
Key Research Findings
- BR1 vs. idoBR1 : Stereochemical inversion at C2 abolishes β-glucuronidase inhibition in idoBR1 but confers anti-inflammatory properties .
- BR1 vs. DNJ : BR1’s carboxylic acid group and piperidine ring enhance specificity for glucuronidases, avoiding DNJ’s broad glucosidase effects .
- Ring Size Impact : Piperidine-based BR1/idoBR1 exhibit distinct hydrogen-bonding networks and conformational stability compared to pyrrolidine analogues, influencing enzyme interactions .
Biological Activity
(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid, also known as idoBR1, is a polyhydroxylated pipecolic acid that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications in various health conditions, including cancer and metabolic disorders.
The chemical structure of idoBR1 is characterized by multiple hydroxyl groups that contribute to its solubility and reactivity. The molecular formula is , and its systematic name reflects its stereochemistry at the chiral centers.
Anticancer Properties
Research indicates that idoBR1 exhibits significant anticancer properties. A study highlighted its ability to inhibit the growth of various cancer cell lines, particularly in vitro against lung cancer cells (A549) with an inhibition percentage of approximately 25.81% . This suggests that idoBR1 may interfere with cellular proliferation pathways critical for tumor growth.
The mechanisms underlying the anticancer effects of idoBR1 are believed to involve modulation of key signaling pathways associated with apoptosis and cell cycle regulation. For example, it has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
Metabolic Effects
In addition to its anticancer properties, idoBR1 has been studied for its effects on metabolic disorders. It has shown potential in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models. The compound's structure allows it to mimic certain sugar molecules which may facilitate glucose uptake in cells .
Case Studies
Safety and Toxicology
Safety assessments have been conducted to evaluate the toxicity and mutagenicity of idoBR1. In a standardized extract study (Q-Actin™), no significant adverse effects were noted at therapeutic doses, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. How can the absolute configuration of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid be experimentally determined?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with anomalous scattering or Friedel pair refinement to resolve stereochemistry. For example, the compound’s absolute configuration was confirmed using D-glucitolactone as a chiral starting material, followed by crystallographic analysis (R-factor = 0.027, data-to-parameter ratio = 7.7) . Hydrogen bonding networks (e.g., five donor/acceptor interactions per molecule) further validate spatial arrangements .
Q. What synthetic routes are effective for producing this compound?
- Methodology : Start with D-glucitolactone as a chiral precursor, followed by regioselective oxidation and stereospecific ring closure. Recrystallization from hot ethanol/water mixtures yields pure crystals (melting point: 449 K, [α]D²⁵ +14.7 in H₂O) . Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can enzyme inhibition assays be designed to study this compound’s activity against β-d-glucuronidase and α-l-iduronidase?
- Methodology : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) in vitro. Compare IC₅₀ values with known inhibitors like DMDP or DNJ. For example, di Bello et al. (1984) demonstrated specific inhibition of human β-d-glucuronidase (IC₅₀ ~10 µM) via competitive binding assays . Include kinetic analyses (Km/Vmax shifts) to distinguish competitive vs. non-competitive mechanisms .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., hydrogen bonding ambiguities) be resolved for this compound?
- Methodology : Apply Hirshfeld surface analysis to differentiate classical vs. non-classical hydrogen bonds. For instance, SC-XRD data revealed a "bowl-shaped" conformation with C4 deviating from planarity, requiring soft constraints (C–H: 0.93–0.98 Å; O–H: 0.82 Å) during refinement . Use programs like CAMERON or OLEX2 to model disorder and validate with residual density maps .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodology : Optimize protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions. For example, Booth et al. (2007) achieved 70% yield by isolating intermediates via pH-controlled precipitation (adjust to pH 6.5 with NaOH) and solvent extraction (10% isopropanol/DCM) . Scale-up challenges can be mitigated using flow chemistry or microwave-assisted steps .
Q. How do structural modifications (e.g., methylation or fluorination) affect enzyme inhibition efficacy?
- Methodology : Synthesize analogs (e.g., 2,5,6-trimethyl derivatives) and compare inhibition profiles. For example, di Bello et al. (1984) showed that hydroxyl group removal reduces β-d-glucuronidase inhibition by >50% . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate via isothermal titration calorimetry (ITC) .
Q. Why do discrepancies arise in reported IC₅₀ values across studies, and how can they be reconciled?
- Methodology : Standardize assay conditions (pH, temperature, substrate concentration). For instance, variations in human vs. bacterial enzyme sources or buffer systems (e.g., citrate vs. phosphate) can alter IC₅₀ by 2–3-fold . Perform meta-analyses using standardized datasets and report statistical confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
